2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1795455-20-7
VCID: VC4263101
InChI: InChI=1S/C17H22N2O4/c1-11-14(12(2)23-19-11)9-17(20)18-10-16(22-4)13-7-5-6-8-15(13)21-3/h5-8,16H,9-10H2,1-4H3,(H,18,20)
SMILES: CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CC=C2OC)OC
Molecular Formula: C17H22N2O4
Molecular Weight: 318.373

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide

CAS No.: 1795455-20-7

Cat. No.: VC4263101

Molecular Formula: C17H22N2O4

Molecular Weight: 318.373

* For research use only. Not for human or veterinary use.

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide - 1795455-20-7

Specification

CAS No. 1795455-20-7
Molecular Formula C17H22N2O4
Molecular Weight 318.373
IUPAC Name 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C17H22N2O4/c1-11-14(12(2)23-19-11)9-17(20)18-10-16(22-4)13-7-5-6-8-15(13)21-3/h5-8,16H,9-10H2,1-4H3,(H,18,20)
Standard InChI Key VGWGBRLJGGICSP-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CC=C2OC)OC

Introduction

Synthesis and Preparation

The synthesis of such a compound would typically involve several steps, including the formation of the oxazole ring and the attachment of the acetamide and methoxyphenyl groups. Common methods include condensation reactions and nucleophilic substitutions.

Synthesis Steps

  • Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives.

  • Attachment of the Acetamide Group: This involves reacting the oxazole derivative with an appropriate amine and acetyl chloride or anhydride.

  • Introduction of the Methoxyphenyl Group: This could involve a nucleophilic substitution or a cross-coupling reaction.

Pharmacological Potential

  • Biological Activity: Compounds with similar structures have shown potential in various therapeutic areas, including antimicrobial and anticancer applications.

  • Pharmacokinetics: The presence of methoxy groups can improve solubility and bioavailability, while the oxazole ring can contribute to stability and metabolic resistance.

Research Findings and Future Directions

Given the lack of specific data on 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide, future research should focus on its synthesis, characterization, and biological evaluation. In silico tools like SwissADME and T.E.S.T. can provide preliminary insights into its pharmacological potential and toxicity profile .

Future Research Directions

  • Synthetic Methodology: Developing efficient and scalable synthesis methods.

  • Biological Evaluation: Assessing antimicrobial, anticancer, and other potential biological activities.

  • Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) properties.

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